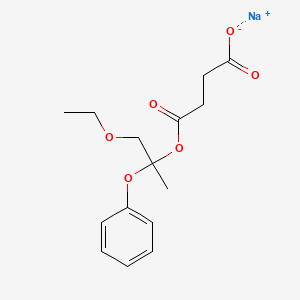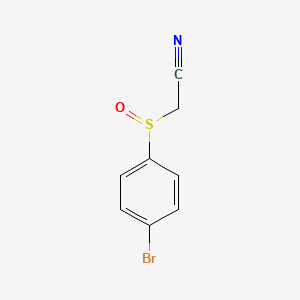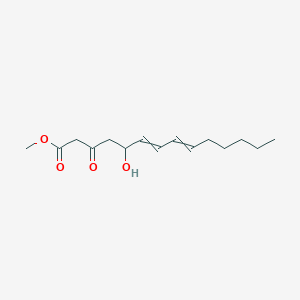
Manganese--thulium (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Manganese–thulium (5/1) is a compound consisting of five parts manganese and one part thulium Manganese is a transition metal known for its role in steel production and various biological processes, while thulium is a rare earth element with applications in advanced technology and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of manganese–thulium (5/1) can be achieved through various methods. One common approach involves the reaction of manganese dioxide with thulium oxide in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1000°C to 1500°C and an inert atmosphere to prevent oxidation. The resulting product is a solid compound with a defined stoichiometry of five parts manganese to one part thulium .
Industrial Production Methods: Industrial production of manganese–thulium (5/1) may involve
Properties
CAS No. |
63706-01-4 |
|---|---|
Molecular Formula |
Mn5Tm |
Molecular Weight |
443.62443 g/mol |
IUPAC Name |
manganese;thulium |
InChI |
InChI=1S/5Mn.Tm |
InChI Key |
CHCQQTXTYIZCLD-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Mn].[Mn].[Mn].[Mn].[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)

![N-(3-{[3-(Tridecyloxy)propyl]amino}propyl)octadecanamide](/img/structure/B14502419.png)

![1,3-Di-tert-butyl-5-[(phenylsulfanyl)methyl]benzene](/img/structure/B14502423.png)



![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

![4-[6-(Prop-2-en-1-yl)cyclohex-1-en-1-yl]morpholine](/img/structure/B14502474.png)
